molecular formula C23H22N2O2 B2548582 1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone CAS No. 478078-27-2

1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone

Cat. No. B2548582
CAS RN: 478078-27-2
M. Wt: 358.441
InChI Key: WSFPHSPQSLESIP-UHFFFAOYSA-N
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Description

“1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone” is a chemical compound with the molecular formula C23H22N2O2 . It belongs to the class of arene ring-fused furans known as Dihydronaphthofurans (DHNs), which are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities .


Synthesis Analysis

The synthesis of dihydronaphthofurans involves a variety of procedures including annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement . A one-step synthesis of ethyl 1,2-dihydronaphtho[2,1-b] furan-2-carboxylates from substituted naphthols and ethyl 2,3-dibromopropanoate in the presence of K2CO3 in refluxing acetone for 18 hours has been reported .


Molecular Structure Analysis

The molecular structure of this compound includes a naphthofuran ring fused with a phenylpiperazino group . More detailed structural analysis would require additional information such as spectroscopic data (NMR, IR, etc.) or crystallographic data.


Chemical Reactions Analysis

Dihydronaphthofurans, the class of compounds to which this molecule belongs, can undergo a variety of chemical reactions. These include annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 597.5±50.0 °C, a predicted density of 1.263±0.06 g/cm3, and a predicted pKa of 2.94±0.10 .

Scientific Research Applications

Synthesis Techniques

A variety of synthesis techniques have been developed to create compounds related to 1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone, showcasing the compound's versatility and potential in chemical synthesis. For instance, reactions of o-quinone methides with pyridinium methylides offer a diastereoselective synthesis pathway for 1,2-dihydronaphtho[2,1-b]furans, suggesting a method involving the formation of o-quinone methide intermediate, Michael-type addition, and intramolecular nucleophilic substitution (Osyanin, Osipov, & Klimochkin, 2013). Another approach for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing the naphthofuran moiety has been described, indicating a flexible route for creating derivatives of this compound (Abdelhamid, Shokry, & Tawfiek, 2012).

Inhibitory Activities

Research into furan-2-yl(phenyl)methanone derivatives, closely related to the target compound, has revealed promising protein tyrosine kinase inhibitory activity. This includes findings that some derivatives exhibit activity comparable to or even better than that of genistein, a known positive reference compound. This highlights the compound's potential in the development of new therapeutic agents (Zheng et al., 2011).

Catalytic Processes

Catalytic processes utilizing derivatives of 1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone have been explored, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This process affords 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, demonstrating the compound's utility in facilitating complex chemical transformations with high selectivity and yield (Reddy et al., 2012).

Antimicrobial and Anti-inflammatory Properties

Studies on novel pyrazoline derivatives containing the furan-2-yl moiety have shown significant anti-inflammatory and antibacterial activities. Microwave-assisted synthesis of these derivatives has proven to be efficient, yielding compounds with potent biological activities, indicating the potential of 1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone related compounds in medicinal chemistry (Ravula et al., 2016).

Future Directions

Dihydronaphthofurans, including “1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone”, have attracted widespread interest due to their presence in many important natural and non-natural products . Future research may focus on developing new synthetic procedures, exploring their biological and pharmacological applications, and investigating their photochromic properties .

properties

IUPAC Name

1,2-dihydrobenzo[e][1]benzofuran-2-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-23(25-14-12-24(13-15-25)18-7-2-1-3-8-18)22-16-20-19-9-5-4-6-17(19)10-11-21(20)27-22/h1-11,22H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFPHSPQSLESIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC4=C(O3)C=CC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydronaphtho[2,1-b]furan-2-yl(4-phenylpiperazino)methanone

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